molecular formula C10H7BrN2O B2766407 4-Bromo-1-phenylpyrazole-3-carbaldehyde CAS No. 2248295-97-6

4-Bromo-1-phenylpyrazole-3-carbaldehyde

Cat. No. B2766407
CAS RN: 2248295-97-6
M. Wt: 251.083
InChI Key: DPECGCJCTXSDSK-UHFFFAOYSA-N
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Description

4-Bromo-1-phenylpyrazole-3-carbaldehyde, also known as BrPPCA, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used for the synthesis of various organic compounds. BrPPCA has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs.

Scientific Research Applications

4-Bromo-1-phenylpyrazole-3-carbaldehyde has been used in various scientific research applications. It has been found to be a useful reagent for the synthesis of various organic compounds, including pyrazoles, pyridines, and imidazoles. 4-Bromo-1-phenylpyrazole-3-carbaldehyde has also been used in the development of new drugs. For example, it has been used as a key intermediate in the synthesis of a potent anti-tumor agent.

Mechanism of Action

The mechanism of action of 4-Bromo-1-phenylpyrazole-3-carbaldehyde is not fully understood. However, it is believed to act as a Michael acceptor, which can react with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts, which can affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects:
4-Bromo-1-phenylpyrazole-3-carbaldehyde has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Bromo-1-phenylpyrazole-3-carbaldehyde in lab experiments is its versatility. It can be used for the synthesis of various organic compounds, and it has potential applications in drug development. However, one of the limitations of using 4-Bromo-1-phenylpyrazole-3-carbaldehyde is its potential toxicity. It can react with nucleophiles in the body, which can lead to the formation of covalent adducts that can affect the activity of enzymes and other proteins.

Future Directions

There are several future directions for the use of 4-Bromo-1-phenylpyrazole-3-carbaldehyde in scientific research. One direction is the development of new drugs that target specific enzymes and proteins. 4-Bromo-1-phenylpyrazole-3-carbaldehyde can be used as a key intermediate in the synthesis of these drugs. Another direction is the study of the biochemical and physiological effects of 4-Bromo-1-phenylpyrazole-3-carbaldehyde. This can help to further understand its mechanism of action and potential applications in medicine.
Conclusion:
In conclusion, 4-Bromo-1-phenylpyrazole-3-carbaldehyde is a versatile reagent that has potential applications in the field of medicinal chemistry. It can be used for the synthesis of various organic compounds, and it has been found to have potential applications in drug development. Further research is needed to fully understand its mechanism of action and potential applications in medicine.

Synthesis Methods

4-Bromo-1-phenylpyrazole-3-carbaldehyde can be synthesized by the reaction of 4-bromo-1-phenylpyrazole-3-carboxylic acid with thionyl chloride and then with dimethylformamide dimethylacetal. The resulting product is 4-Bromo-1-phenylpyrazole-3-carbaldehyde, which can be purified by recrystallization.

properties

IUPAC Name

4-bromo-1-phenylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-6-13(12-10(9)7-14)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPECGCJCTXSDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-phenylpyrazole-3-carbaldehyde

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